Cas no 1806046-80-9 (Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate)

Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate structure
1806046-80-9 structure
商品名:Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate
CAS番号:1806046-80-9
MF:C10H12F2N2O2
メガワット:230.211289405823
CID:4898712

Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate
    • インチ: 1S/C10H12F2N2O2/c1-5-3-6(4-13)8(10(15)16-2)14-7(5)9(11)12/h3,9H,4,13H2,1-2H3
    • InChIKey: QWLNYIJPTSMRJD-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C)=CC(CN)=C(C(=O)OC)N=1)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 251
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 65.2

Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029016438-1g
Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate
1806046-80-9 95%
1g
$3,155.55 2022-04-01
Alichem
A029016438-250mg
Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate
1806046-80-9 95%
250mg
$1,078.00 2022-04-01

Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate 関連文献

Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylateに関する追加情報

Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate: A Comprehensive Overview

The compound Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate (CAS No. 1806046-80-9) is a highly specialized organic compound with significant applications in various fields, particularly in the pharmaceutical and agrochemical industries. This compound is characterized by its unique structure, which includes a pyridine ring substituted with multiple functional groups, including an amino group, a difluoromethyl group, and a methyl ester. The combination of these groups imparts the compound with distinctive chemical properties and reactivity.

Recent studies have highlighted the potential of Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate as a precursor in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations, such as nucleophilic substitution and cross-coupling reactions, makes it an invaluable building block in medicinal chemistry. Researchers have demonstrated that this compound can be effectively utilized in the development of novel antibiotics, antiviral agents, and anticancer drugs. For instance, its role in the synthesis of pyridine-based inhibitors targeting specific enzymes has shown promising results in preclinical studies.

The structural versatility of Methyl 5-(aminomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate is further enhanced by its ability to participate in enantioselective reactions. This property is particularly advantageous in the synthesis of chiral compounds, which are critical in drug discovery due to their potential for improved efficacy and reduced side effects. Recent advancements in asymmetric catalysis have enabled the efficient production of enantiopure derivatives of this compound, opening new avenues for its application in asymmetric synthesis.

In addition to its role in drug discovery, Methyl 5-(aminomethyl)-2-(difluoromethyli)-3-methyipiridine-6-carboxylate has also been explored for its potential in agrochemicals. Its ability to act as a herbicide or insecticide precursor has been investigated, with initial findings suggesting that it could offer an eco-friendly alternative to conventional pesticides. The incorporation of fluorinated groups into its structure enhances its stability and bioavailability, making it a promising candidate for sustainable agricultural solutions.

From a synthetic perspective, the preparation of Methyli 5-(aminomethyli)-2-(dihuoromehyli)-3-methyipiridine-6-carboxylate involves a multi-step process that typically begins with the synthesis of the pyridine ring followed by sequential functionalization. Recent research has focused on optimizing these steps to improve yield and reduce costs. For example, the use of microwave-assisted synthesis has been shown to significantly accelerate certain reaction steps while maintaining product purity.

Furthermore, the toxicological profile of Methyli 5-(aminomethyli)-2-(dihuoromehyli)-3-methyipiridine-6-carboxylate has been studied extensively to ensure its safety for human use and environmental compatibility. Preliminary data indicate that it exhibits low toxicity at therapeutic doses, making it a viable option for pharmaceutical applications. However, further long-term studies are required to fully understand its potential risks and benefits.

In conclusion, Methyli 5-(aminomethyli)-2-(dihuoromehyli)-3-methyipiridine-6-carboxylate (CAS No. 1806046-80-9) is a versatile compound with wide-ranging applications across multiple industries. Its unique chemical structure and reactivity make it an invaluable tool in modern organic synthesis. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in the development of innovative solutions across various scientific domains.

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